(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Description
(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C25H23N3O4S2 and its molecular weight is 493.6. The purity is usually 95%.
BenchChem offers high-quality (E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Chemistry Applications
Research in synthetic chemistry has explored the synthesis of bioactive molecules with structures closely related to the compound . For instance, the synthesis of bioactive molecule fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole indicates a methodological framework for creating compounds with potential biological and pharmacological activities, suggesting that similar synthetic strategies could be applied to the synthesis and functional exploration of the specified compound (Patel et al., 2009).
Pharmacological Screening
The design and synthesis of quinazoline derivatives for exploring hybrid molecules as diuretic and antihypertensive agents demonstrate the pharmacological potential of compounds with a similar structural framework (Rahman et al., 2014). This indicates that the compound could be of interest in the development of new therapeutic agents, particularly if it shares pharmacophores with these studied derivatives.
Anticancer and Antiproliferative Properties
Another study on the discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents by bioisostere highlights the anticancer potential of compounds within this structural class (Shao et al., 2014). Given the structural similarity, the specified compound may also hold promise as a target for anticancer research, focusing on the PI3K/AKT/mTOR pathway.
Analgesic Activity
The synthesis and evaluation of new pyrazoles and triazoles bearing a 6,8-dibromo-2-methylquinazoline moiety for their analgesic activity offer insights into the potential therapeutic applications of similarly structured compounds in pain management (Saad et al., 2011). This suggests avenues for research into the analgesic properties of the compound .
properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S2/c1-27-22-12-9-20(32-2)15-23(22)33-25(27)26-24(29)18-7-10-21(11-8-18)34(30,31)28-14-13-17-5-3-4-6-19(17)16-28/h3-12,15H,13-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSPUXUZEFVIMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide |
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